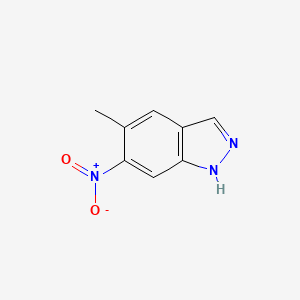

5-methyl-6-nitro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-6-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-6-4-9-10-7(6)3-8(5)11(12)13/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWAXIMNWVYSMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1[N+](=O)[O-])NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505244 | |

| Record name | 5-Methyl-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72521-00-7 | |

| Record name | 5-Methyl-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Methyl-6-nitro-1H-indazole

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exposition on the synthesis and comprehensive characterization of 5-methyl-6-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, and its derivatives have shown a wide array of biological activities.[1] This document offers a robust synthetic protocol, rooted in established chemical principles, and a thorough analysis of the analytical techniques required to confirm the structure and purity of the target compound. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic strategy. This guide is intended to be a valuable resource for researchers engaged in the synthesis of novel indazole-based compounds.

Introduction: The Significance of the Indazole Scaffold

Indazoles, bicyclic aromatic heterocycles, are a cornerstone in the development of therapeutic agents due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[1][2] The specific substitution pattern on the indazole ring system profoundly influences its pharmacological profile. This compound serves as a crucial intermediate, a molecular scaffold amenable to further functionalization to generate libraries of novel compounds for drug screening. The strategic placement of the methyl and nitro groups offers distinct electronic properties and multiple reactive sites for derivatization.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound points towards a well-established pathway in heterocyclic chemistry: the diazotization and intramolecular cyclization of a substituted o-toluidine derivative. This approach is favored for its reliability and the availability of starting materials.

Caption: Retrosynthetic analysis of this compound.

The chosen synthetic strategy commences with the selective reduction of one nitro group of a suitable dinitrotoluene derivative to furnish the required ortho-amino functionality, followed by diazotization and subsequent intramolecular cyclization to yield the indazole ring system. An alternative, and often more direct route, involves the diazotization of 2-amino-4-methyl-5-nitrotoluene. This precursor, while not as common as simpler toluidines, provides a more direct path to the target molecule. The synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene serves as a strong procedural precedent for this approach.[3]

Synthesis of this compound

The synthesis proceeds via a classical diazotization of an appropriately substituted aniline, followed by an intramolecular cyclization. This method is analogous to the well-documented synthesis of 5-nitroindazole.[3]

Reaction Scheme

The overall transformation is depicted below:

(Image of the chemical reaction showing 2-amino-4-methyl-5-nitrotoluene converting to this compound via diazotization and cyclization)

Causality of Experimental Choices

-

Starting Material: 2-amino-4-methyl-5-nitrotoluene is the ideal precursor. The ortho-relationship between the amino and methyl groups is crucial for the subsequent cyclization to form the indazole ring.

-

Solvent: Glacial acetic acid is an effective solvent for the diazotization of weakly basic anilines. It also acts as a proton source for the reaction.

-

Reagent: Sodium nitrite (NaNO₂) is the classical reagent for generating nitrous acid in situ, which is the active diazotizing agent.

-

Temperature Control: The diazotization reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is critical to prevent the decomposition of the unstable diazonium salt and to minimize the formation of side products.[3]

-

Reaction Time: Allowing the reaction to proceed for an extended period (e.g., 3 days) at room temperature facilitates the slow intramolecular cyclization to form the stable indazole ring.[3]

Detailed Experimental Protocol

Materials and Equipment:

-

2-amino-4-methyl-5-nitrotoluene

-

Glacial Acetic Acid

-

Sodium Nitrite

-

Deionized Water

-

Methanol (for recrystallization)

-

Activated Charcoal

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filtration apparatus

Procedure:

-

In a 1 L round-bottom flask equipped with a mechanical stirrer, dissolve 0.10 moles of 2-amino-4-methyl-5-nitrotoluene in 500 mL of glacial acetic acid.

-

Cool the solution to 15-20 °C in an ice-water bath.

-

In a separate beaker, prepare a solution of 0.10 moles of sodium nitrite in 20 mL of water.

-

Add the sodium nitrite solution to the stirred acetic acid solution all at once. The temperature of the reaction mixture should not be allowed to exceed 25 °C.

-

After the addition is complete, continue stirring for 20 minutes to ensure complete diazotization.

-

Remove the ice bath and allow the solution to stand at room temperature for 3 days.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator until the volume is significantly reduced.

-

Add 100 mL of cold water to the residue and stir to form a slurry.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid thoroughly with cold water and dry in an oven at 80-90 °C.

Purification:

-

Transfer the crude product to a 1 L Erlenmeyer flask.

-

Add methanol (approximately 15 mL per gram of crude product) and a small amount of activated charcoal.

-

Heat the mixture to boiling with stirring to dissolve the solid.

-

Hot-filter the solution to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry to a constant weight.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.16 g/mol [4] |

| Appearance | Pale yellow crystalline solid |

| Melting Point | Expected in the range of 200-220 °C (by analogy to similar nitroindazoles)[3][5] |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water. |

Spectroscopic Data

4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The predicted chemical shifts (in ppm) in DMSO-d₆ are as follows:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| N1-H | ~13.5 | broad singlet | 1H | Acidic proton of the indazole ring. |

| H7 | ~8.0 | singlet | 1H | Deshielded by the adjacent nitro group. |

| H4 | ~7.8 | singlet | 1H | Aromatic proton on the benzene ring. |

| C5-CH₃ | ~2.5 | singlet | 3H | Methyl group protons. |

| H3 | ~8.2 | singlet | 1H | Proton on the pyrazole ring. |

4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C7a | ~141 | Fused aromatic carbon. |

| C3a | ~123 | Fused aromatic carbon. |

| C6 | ~145 | Carbon bearing the nitro group (deshielded). |

| C5 | ~130 | Carbon bearing the methyl group. |

| C4 | ~115 | Aromatic carbon. |

| C7 | ~120 | Aromatic carbon. |

| C3 | ~135 | Carbon in the pyrazole ring. |

| C5-CH₃ | ~20 | Methyl carbon. |

4.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3200-3400 | N-H | Stretching |

| 3000-3100 | Aromatic C-H | Stretching |

| 2850-2960 | Aliphatic C-H | Stretching |

| 1580-1620 | C=C | Aromatic ring stretching |

| 1500-1550 | N-O | Asymmetric stretching (NO₂) |

| 1330-1370 | N-O | Symmetric stretching (NO₂) |

4.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Expected Molecular Ion (M⁺): m/z = 177.05

-

Key Fragmentation: Loss of NO₂ (m/z = 131), loss of HCN from the pyrazole ring.

Workflow and Mechanism Visualization

The following diagrams illustrate the synthesis workflow and the underlying reaction mechanism.

Caption: Experimental workflow for synthesis and characterization.

Caption: Simplified reaction mechanism for indazole formation.

Conclusion

This guide provides a comprehensive and technically sound framework for the synthesis and characterization of this compound. By detailing not only the "how" but also the "why" of the experimental procedures, it aims to empower researchers to confidently reproduce this synthesis and apply similar strategies to other substituted indazoles. The provided characterization data serves as a benchmark for verifying the successful synthesis of this valuable chemical intermediate.

References

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. (2022). [Link]

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. (2023). [Link]

- A kind of synthetic method of indazole compound.

- Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI. (2018). [Link]

- 5-nitroindazole. Organic Syntheses Procedure. [Link]

- Sandmeyer Reaction. Organic Chemistry Portal. [Link]

- Methods for preparing indazole compounds.

- Sandmeyer reaction. Wikipedia. [Link]

- Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Chem LibreTexts. (2018). [Link]

- 3-Methyl-6-nitroindazole.

- 2-Methyl-5-nitro-2H-indazole. NIST WebBook. [Link]

- Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Liskon Biological. (2025). [Link]

- 6-Nitroindazole. PubChem. [Link]

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. (2023). [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-6-nitro-1H-indazole

Introduction: Unveiling the Profile of a Key Heterocyclic Building Block

5-Methyl-6-nitro-1H-indazole is a substituted indazole, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and materials science. The indazole core is a prevalent scaffold in numerous pharmacologically active molecules, and the specific substitution pattern of a methyl group at the 5-position and a nitro group at the 6-position imparts distinct electronic and steric properties that can modulate biological activity and material characteristics. Understanding the fundamental physicochemical properties of this molecule is a critical first step in its journey from a laboratory curiosity to a potential drug candidate or advanced material.

This guide provides a comprehensive overview of the essential physicochemical characterization of this compound. As a novel or sparsely documented compound, direct experimental data is not always readily available. Therefore, this document focuses on the robust experimental methodologies and computational approaches required to elucidate its properties. We will delve into the "why" behind the experimental choices, ensuring that researchers, scientists, and drug development professionals can not only understand the properties but also the process of their determination.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its structure and identity. For this compound (CAS Number: 72521-00-7), this involves a combination of spectroscopic techniques.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[5] The choice of solvent is critical; DMSO-d₆ is often preferred for indazole derivatives as it can help in observing the exchangeable N-H proton.[6]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 16 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H signals to determine proton ratios and analyze coupling patterns to establish connectivity. Compare the observed chemical shifts with those of structurally related indazoles to confirm the substitution pattern.[7][8]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound.

Expected HRMS Data:

Thermal Properties

Melting Point

The melting point is a fundamental physical property that provides information about the purity and identity of a solid compound. A sharp melting range typically indicates a high degree of purity.

Expected Melting Point Range: Based on related compounds like 3-methyl-6-nitroindazole (187-188°C) and other nitro-substituted indazoles, a relatively high melting point is anticipated, likely in the range of 180-220°C.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the dry crystalline sample.[9]

-

Capillary Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.[9]

-

Measurement:

-

Place the capillary tube in a melting point apparatus.[10]

-

For an unknown compound, perform a rapid preliminary heating to determine an approximate melting range.[9]

-

For an accurate measurement, use a fresh sample and heat slowly (1-2°C per minute) when approaching the approximate melting point.[11]

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Solubility Profile

Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The solubility of this compound should be assessed in a range of solvents relevant to pharmaceutical and laboratory applications.

Expected Solubility: The presence of the polar nitro group and the indazole ring suggests some solubility in polar organic solvents. However, the overall aromatic nature might limit its aqueous solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[12][13]

-

Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Properties

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis. Nitroaromatic compounds typically exhibit characteristic UV absorption bands.[14][15]

Expected UV-Vis Absorption: The conjugated system of the indazole ring, extended by the nitro group, is expected to show strong absorption in the UV region, likely with one or more maxima between 200 and 400 nm.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation: Prepare a dilute stock solution of the compound with a known concentration. Create a series of dilutions to determine the linear range of absorbance.

-

Spectral Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorbance spectrum over a relevant wavelength range (e.g., 200-500 nm).

-

Use the pure solvent as a blank.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, absorbance is directly proportional to concentration, which allows for quantitative analysis.[16]

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH. This, in turn, affects its solubility, permeability, and interaction with biological targets. The indazole ring contains both an acidic (N-H) and a basic nitrogen atom.

Predicted pKa: The pKa of the N-H proton is likely to be in the acidic range, while the pyridine-like nitrogen will have a basic pKa. The electron-withdrawing nitro group is expected to increase the acidity of the N-H proton compared to unsubstituted indazole. Computational methods are often employed for pKa prediction.[17][18][19]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if solubility is low).

-

Titration:

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Data Summary and Visualization

The following table summarizes the physicochemical properties of this compound, with expected values based on related compounds.

| Property | Predicted/Expected Value | Experimental Method |

| Molecular Formula | C₈H₇N₃O₂ | High-Resolution Mass Spectrometry |

| Molecular Weight | 177.16 g/mol | Mass Spectrometry |

| Melting Point | ~180-220 °C | Capillary Melting Point Apparatus |

| Aqueous Solubility | Low | Shake-Flask Method with HPLC/UV-Vis |

| pKa (acidic) | Predicted: ~12-14 | Potentiometric Titration / UV-metric method |

| pKa (basic) | Predicted: ~1-3 | Potentiometric Titration / UV-metric method |

| UV λmax | ~250-350 nm | UV-Vis Spectroscopy |

Diagrams

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the physicochemical characterization of a novel compound.

Conclusion

The physicochemical properties of this compound dictate its behavior in both chemical and biological systems. While specific experimental data for this compound is not yet widely published, this guide provides a robust framework for its comprehensive characterization. By following the detailed protocols for spectroscopy, thermal analysis, solubility, and ionization constant determination, researchers can generate the high-quality data necessary to advance the study and application of this promising heterocyclic compound. The principles and methodologies outlined herein are fundamental to the process of drug discovery and materials science, providing a solid foundation for the evaluation of novel chemical entities.

References

- CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules.

- Sittampalam, G. S., et al. (2012). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. NIH.

- ResearchGate. (2018). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?.

- MDPI. (2021). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules.

- DETERMINATION OF MELTING POINTS. (n.d.).

- University of Alberta. (n.d.). Melting point determination.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.

- Missouri S&T. (n.d.). Aromatic Nitro Compounds.

- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 72521-00-7 Name: -.

- HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). 6-nitro-5-methyl (1h)indazole.

- ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of....

- Balakin, K. V., et al. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. PMC.

- Experiment 1 - Melting Points. (n.d.).

- Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.

- Iowa State University. (n.d.). NMR Sample Preparation.

- Laasonen, K. (2022). How to Predict the pKa of Any Compound in Any Solvent. acris.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- Google Patents. (n.d.). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.

- ResearchGate. (2016). 13 C NMR of indazoles.

- ResearchGate. (n.d.). (a) UV-vis absorption spectra of different nitroaromatic compounds. (b)....

- MDPI. (n.d.). Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring.

- Wiley Online Library. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles.

- ACS Publications. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.

- European Union. (2021). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- PubMed. (n.d.). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†).

- MDPI. (n.d.). On the Computational Determination of the pK a of Some Arylboronic Acids.

Sources

- 1. 6-NITRO-5-METHYL (1H)INDAZOLE, CasNo.72521-00-7 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 2. 72521-00-7|this compound|BLD Pharm [bldpharm.com]

- 3. 72521-00-7 | this compound | Nitroes | Ambeed.com [ambeed.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. researchgate.net [researchgate.net]

- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 15. researchgate.net [researchgate.net]

- 16. longdom.org [longdom.org]

- 17. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 18. acris.aalto.fi [acris.aalto.fi]

- 19. pubs.acs.org [pubs.acs.org]

5-methyl-6-nitro-1H-indazole CAS number and supplier

An In-Depth Technical Guide to 5-methyl-6-nitro-1H-indazole: Synthesis, Applications, and Commercial Sourcing

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in medicinal chemistry and drug discovery. We delve into its chemical identity, synthesis, and critical role as a versatile building block for more complex, biologically active molecules. This document is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a survey of commercial suppliers to facilitate its application in the laboratory.

Chemical Identity and Physicochemical Properties

This compound is a substituted indazole derivative. The presence of a nitro group (—NO₂) at the 6-position and a methyl group (—CH₃) at the 5-position defines its reactivity and utility. The nitro group acts as a strong electron-withdrawing group, influencing the electronic properties of the indazole ring. Crucially, this nitro group also serves as a versatile synthetic handle, as it can be readily reduced to an amino group (—NH₂), providing a gateway to a diverse array of functionalized derivatives[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 72521-00-7 | [2][3] |

| Molecular Formula | C₈H₇N₃O₂ | [2] |

| Molecular Weight | 177.16 g/mol | [2] |

| Appearance | Typically a solid powder | N/A |

| Synonyms | 5-Methyl-6-nitroindazole, 6-Nitro-5-methyl-1H-indazole | [2] |

| DSSTox Substance ID | DTXSID20505244 | [2] |

Synthesis and Mechanistic Insights

The preparation of this compound is typically achieved through the regioselective nitration of 5-methyl-1H-indazole. The methyl group at the C5 position is an ortho-, para-director. In the context of the indazole ring system, this directing effect, combined with the electronic nature of the bicyclic system, favors the introduction of the nitro group at the adjacent C6 position.

The general workflow involves the careful addition of a nitrating agent (commonly a mixture of nitric acid and sulfuric acid) to a solution of the 5-methyl-1H-indazole precursor at controlled temperatures to manage the exothermic reaction.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

While direct biological applications of this compound are not extensively documented, its primary value lies in its role as a synthetic intermediate[1]. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including kinase inhibitors for oncology[4][5].

The synthetic utility of this compound stems from two key transformations:

-

Reduction of the Nitro Group: The conversion of the nitro group to an amine is the most common and critical step. This creates 6-amino-5-methyl-1H-indazole, a versatile precursor for constructing amides, sulfonamides, ureas, and other functionalities essential for modulating drug-target interactions.

-

Functionalization of the Indazole Nitrogen: The '1H' proton on the indazole ring can be substituted, allowing for the introduction of various alkyl or aryl groups, which can be crucial for tuning solubility, metabolic stability, and binding affinity.

This dual functionality makes it a valuable building block in the synthesis of complex molecules, such as inhibitors of kinases like FMS-like tyrosine kinase 3 (FLT3)[6].

Caption: Role as a key intermediate in synthetic chemistry.

Experimental Protocol: Reduction of the Nitro Group

This protocol describes a standard laboratory procedure for the reduction of this compound to 6-amino-5-methyl-1H-indazole using tin(II) chloride. This method is robust and widely used for nitro group reductions on aromatic systems.

Objective: To synthesize 6-amino-5-methyl-1H-indazole.

Materials:

-

This compound (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, separatory funnel, Buchner funnel

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (4-5 eq) to the suspension.

-

Initiation: Cool the flask in an ice bath and slowly add concentrated HCl dropwise. The reaction is exothermic.

-

Reaction: After the initial exotherm subsides, attach a condenser and heat the mixture to reflux (typically 60-80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Cool the reaction mixture to room temperature and then pour it carefully over crushed ice.

-

Workup - Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is basic (pH > 8). This will precipitate tin salts. Caution: CO₂ evolution.

-

Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization or flash column chromatography on silica gel to yield the pure 6-amino-5-methyl-1H-indazole.

Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be determined and compared to literature values.

Commercial Availability and Suppliers

This compound is available from various chemical suppliers, typically for research and development purposes. Purity and available quantities can vary.

Table 2: Selected Suppliers of this compound

| Supplier | Purity | Available Quantities (Example) |

| AK Scientific | Not specified | 10g |

| Chemenu | 97% | 10g, 25g |

| Apolloscientific | 95% | 1g, 5g, 10g |

| Alichem | Not specified | 25g |

| American Custom Chemicals Corp. | 95% | 5mg |

| BLD Pharm | Not specified | Inquire |

| TRC (Toronto Research Chemicals) | Not specified | 10mg |

| Note: This list is not exhaustive and is based on publicly available data. Availability and pricing are subject to change. Data sourced from LookChem and BLD Pharm.[2][3] |

Conclusion

This compound (CAS No. 72521-00-7) is a strategically important molecule in synthetic organic chemistry. Its value is not in its direct bioactivity but in its role as a versatile and adaptable building block. The presence of a reducible nitro group and a functionalizable indazole core provides chemists with a powerful platform for generating diverse libraries of complex molecules, particularly in the pursuit of novel therapeutics like kinase inhibitors. A clear understanding of its synthesis, reactivity, and commercial availability is essential for any research program looking to leverage the privileged indazole scaffold.

References

- This compound. LookChem. [Link]

- Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. National Institutes of Health (PMC). [Link]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health (PMC). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. 72521-00-7|this compound|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 5-methyl-6-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 5-methyl-6-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles and experimental considerations essential for the accurate structural elucidation of this molecule. We will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering both predicted data and field-proven methodologies.

Introduction

This compound belongs to the indazole class of bicyclic heteroaromatic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1] The precise arrangement of the methyl and nitro substituents on the indazole core dictates the molecule's electronic properties and, consequently, its interactions with biological targets.[1][2] Therefore, unambiguous structural confirmation through spectroscopic methods is a critical step in any research or development pipeline involving this compound. This guide will provide the technical framework for achieving that certainty.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is paramount for the interpretation of spectroscopic data. The standard IUPAC numbering for the 1H-indazole ring is utilized throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical connectivity and electronic information.

Experimental Protocol: NMR Data Acquisition

A robust and reproducible NMR protocol is the foundation of reliable data.

-

Sample Preparation:

-

Dissolve 5-10 mg of high-purity this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice for indazole derivatives as it allows for the observation of the exchangeable N-H proton.[3]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

¹H NMR Acquisition:

-

Perform experiments on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum with a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[3] The number of scans can range from 16 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary.

-

Employ Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

-

Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N1-H | 13.0 - 14.0 | broad singlet | - | The acidic proton on the nitrogen of the pyrazole ring is typically deshielded and appears as a broad signal in DMSO-d₆. |

| H-3 | 8.2 - 8.4 | singlet | - | This proton is adjacent to the pyrazole nitrogen and is in an electron-deficient environment, shifting it downfield. |

| H-4 | 8.0 - 8.2 | singlet | - | The strong electron-withdrawing effect of the adjacent nitro group at C-6 and the anisotropic effect of the fused ring system will cause a significant downfield shift. |

| H-7 | 7.8 - 8.0 | singlet | - | This proton is also influenced by the electron-withdrawing nature of the nitro group and the overall aromatic system. |

| C5-CH₃ | 2.5 - 2.7 | singlet | - | Methyl groups attached to an aromatic ring typically resonate in this region. |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT Confirmation | Rationale |

| C3 | 135 - 140 | CH | The carbon in the pyrazole ring adjacent to the nitrogens. |

| C3a | 120 - 125 | C | A quaternary carbon at the ring junction. |

| C4 | 115 - 120 | CH | Shielded relative to other aromatic carbons due to its position. |

| C5 | 130 - 135 | C | A quaternary carbon bearing the methyl group. |

| C6 | 145 - 150 | C | A quaternary carbon directly attached to the electron-withdrawing nitro group, causing a significant downfield shift. |

| C7 | 110 - 115 | CH | An aromatic methine carbon. |

| C7a | 140 - 145 | C | A quaternary carbon at the ring junction, influenced by the adjacent nitrogen. |

| C5-CH₃ | 20 - 25 | CH₃ | A typical chemical shift for a methyl group attached to an aromatic ring. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the powdered sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet to subtract from the sample spectrum.

-

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |

| 3300 - 3100 | N-H stretch | Medium, broad | 1H-Indazole N-H |

| 3100 - 3000 | C-H stretch | Medium | Aromatic C-H |

| 2950 - 2850 | C-H stretch | Weak | Methyl C-H |

| 1620 - 1580 | C=C stretch | Medium | Aromatic ring |

| 1550 - 1500 | N-O asymmetric stretch | Strong | Nitro group (NO₂) |

| 1350 - 1300 | N-O symmetric stretch | Strong | Nitro group (NO₂) |

| 850 - 800 | C-N stretch | Medium | Aromatic C-N |

The two strong absorption bands for the nitro group are highly characteristic and provide compelling evidence for its presence.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method:

-

Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield a prominent protonated molecular ion [M+H]⁺.

-

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile and infuse it directly into the mass spectrometer.

-

-

Mass Analysis:

-

Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight.

-

Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion to induce fragmentation and obtain structural information.

-

Predicted Mass Spectrum Data

The molecular formula of this compound is C₈H₇N₃O₂. The calculated monoisotopic mass is 177.0538 g/mol .[4]

-

Expected Molecular Ion: In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 178.0616.

-

Fragmentation Analysis: The fragmentation pattern will be key to confirming the structure.

Caption: Predicted fragmentation pathway for this compound in MS/MS.

A characteristic fragmentation pathway would involve the initial loss of the nitro group (NO₂, 46 Da) to yield a fragment at m/z 132. Subsequent fragmentation of the indazole ring could lead to the loss of HCN (27 Da), resulting in a fragment at m/z 105.

IV. Integrated Spectroscopic Workflow

For unambiguous structure confirmation, a cohesive workflow that integrates all three spectroscopic techniques is essential.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The structural elucidation of this compound is readily achievable through a systematic application of modern spectroscopic techniques. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from IR, and the molecular weight and fragmentation data from mass spectrometry, researchers can be highly confident in the identity and purity of their compound. The predicted data and protocols within this guide serve as a robust framework for the successful analysis of this and related nitroindazole derivatives, ensuring data integrity and advancing research and development objectives.

References

- BenchChem. (2025). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole.

- ChemicalBook. (n.d.). 1-methyl-5-nitro-1h-indazole(5228-49-9) 1 h nmr.

- ChemicalBook. (n.d.). 2-METHYL-5-NITRO-2H-INDAZOLE(5228-48-8) 1H NMR spectrum.

- ChemicalBook. (n.d.). 5-Nitroindazole(5401-94-5) 1H NMR spectrum.

- National Center for Biotechnology Information. (n.d.). 6-Nitroindazole. PubChem.

- National Institute of Standards and Technology. (n.d.). 1H-Indazole, 6-nitro-. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). 5-methyl-6-nitro-1H-benzimidazole. PubChem.

- Semantic Scholar. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous.

- BenchChem. (2025). A Comparative Analysis of the Reactivity of 5-Nitro- vs. 6-Nitro-1H-indazole-3-carbaldehyde.

- BenchChem. (2025). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

- BenchChem. (2025). A Comparative Study of 3-Methyl-6-nitro-1H-indazole and its Isomers: A Guide for Researchers.

Sources

Introduction: The Strategic Importance of Nitroindazoles in Chemical Synthesis

An In-depth Technical Guide to the Synthesis of Nitroindazoles for Researchers, Scientists, and Drug Development Professionals

Indazole, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to act as a versatile synthetic precursor have cemented its importance in drug discovery.[1] The introduction of a nitro group (–NO₂) onto the indazole core further enhances its utility. The nitro group is not merely a passive substituent; it is a powerful electron-withdrawing group that significantly modulates the molecule's reactivity and biological activity.[3] Furthermore, it serves as a versatile chemical handle, readily convertible into other functional groups such as amines, which are pivotal for further molecular elaboration.[4]

This guide provides a comprehensive review of the primary synthetic routes to nitroindazoles. Moving beyond a simple recitation of procedures, it delves into the causality behind experimental choices, offering field-proven insights into the mechanisms and strategic considerations that underpin each methodology. We will explore classical cyclization strategies, which build the indazole ring from pre-functionalized precursors, as well as modern direct C-H nitration techniques that offer improved atom economy.

Part 1: Constructing the Core: Synthesis via Cyclization of Aromatic Precursors

The most established and widely utilized methods for synthesizing the nitroindazole scaffold involve the cyclization of appropriately substituted aryl precursors. These methods offer robust and reliable access to specific isomers based on the substitution pattern of the starting material.

The Diazotization-Cyclization of Substituted o-Toluidines

A cornerstone of indazole synthesis is the intramolecular cyclization of diazotized o-toluidines (2-methylanilines). This process, often referred to as the Davis-Beirut reaction, involves the conversion of the primary amine to a diazonium salt, which then undergoes an intramolecular cyclization involving the adjacent methyl group.[5]

Causality and Mechanistic Insight: The reaction is typically performed in glacial acetic acid, which serves as both a solvent and a proton source for the in situ formation of nitrous acid from sodium nitrite.[6][7] The key intermediate is the N-nitroso-o-toluidine, which rearranges and cyclizes. Temperature control is critical; maintaining a temperature below 25°C during the addition of nitrite minimizes the formation of undesirable diazoamino byproducts.[6] The subsequent extended reaction time at room temperature allows for the slow cyclization and aromatization to the stable indazole ring.

Workflow: Diazotization-Cyclization of o-Toluidines

Caption: General workflow for nitroindazole synthesis from o-toluidines.

Experimental Protocol: Synthesis of 5-Nitroindazole

This protocol is adapted from a robust procedure published in Organic Syntheses.[6]

-

Dissolution: In a 5-L round-bottomed flask equipped with a high-efficiency mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.

-

Temperature Control: Cool the solution in an ice bath to 15–20°C.

-

Diazotization: Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water. Add this solution all at once to the stirred acetic acid solution. Ensure the temperature does not rise above 25°C.[6]

-

Reaction: Continue stirring for 15 minutes to complete the diazotization. Allow the solution to stand at room temperature for 3 days. Note: Any yellow precipitate that forms is likely a diazoamino compound and should be filtered and discarded.[6]

-

Workup: Concentrate the solution on a steam bath under reduced pressure. Add 200 mL of water to the residue and transfer to a beaker to form a smooth slurry.

-

Isolation: Filter the product, wash thoroughly with cold water, and dry in an oven at 80–90°C. The crude material weighs 47–57 g (80–96% yield).[6]

-

Purification: Recrystallize the crude product from 650 mL of boiling methanol with 5 g of decolorizing charcoal to yield 42–47 g (72–80%) of pale yellow needles of 5-nitroindazole (m.p. 208–209°C).[6]

Data Summary: Synthesis of Nitroindazole Isomers from Toluidines

| Target Compound | Starting Material | Reagents | Yield | Reference(s) |

| 5-Nitroindazole | 2-Amino-5-nitrotoluene | NaNO₂, Acetic Acid | 72–80% | [6] |

| 6-Nitroindazole | 2-Methyl-5-nitroaniline | NaNO₂, Acetic Acid | ~96% | [8][9] |

| 3-Methyl-6-nitroindazole | 2-Ethyl-5-nitroaniline | t-Butyl nitrite, Acetic Acid | 98% | [10] |

| 7-Nitroindazole | 2-Methyl-6-nitroaniline | NaNO₂, Acetic Acid | ~62% | [9] |

Synthesis from 2-Halobenzaldehydes via Hydrazine Cyclocondensation

Causality and Mechanistic Insight: The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the terminal nitrogen of the hydrazone displaces the halide (typically fluorine or chlorine).[3][7] The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the intermediates without interfering with the nucleophilic attack. Hydrazine hydrate serves as the source of the N-N unit required to form the pyrazole ring of the indazole.[3]

Workflow: Synthesis from 2-Halobenzaldehydes

Caption: General workflow for nitroindazole synthesis from 2-halobenzaldehydes.

Experimental Protocol: Synthesis of 5-Nitroindazole from 2-Fluoro-5-nitrobenzaldehyde

This protocol is based on procedures reported for this transformation.[3][7]

-

Setup: To a stirred solution of 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in DMF (5 mL) at 23 °C, add hydrazine hydrate (3.0 mmol) dropwise.

-

Reaction: Stir the reaction mixture continuously at the same temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, pour the crude reaction mixture into water and extract with ethyl acetate (2 x 15 mL).[7]

-

Purification: Combine the organic phases, wash sequentially with water and saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield pure 5-nitroindazole.[7]

Part 2: Direct C-H Nitration of the Indazole Scaffold

While classical methods are effective, they often require multi-step preparation of the starting materials. Direct C-H functionalization, specifically nitration, of the pre-formed indazole ring is an attractive, atom-economical alternative. However, this approach presents significant challenges. The indazole nucleus can be sensitive to the harsh, oxidative conditions of traditional nitrating agents (e.g., mixed H₂SO₄/HNO₃), and controlling the position of nitration (regioselectivity) is notoriously difficult.[4][11]

Modern Advances: Site-Selective Radical Nitration

Recent breakthroughs have demonstrated that site-selective nitration can be achieved under milder conditions using transition metal catalysis. These methods often proceed through radical pathways, offering different regiochemical outcomes compared to classical electrophilic aromatic substitution.

Causality and Mechanistic Insight: A novel methodology for the C7-nitration of 2H-indazoles employs iron(III) nitrate as an economical and less toxic nitrating reagent.[4] Mechanistic studies suggest the reaction proceeds through a radical pathway, avoiding the harsh conditions of mixed acid.[4][12] The selectivity for the C7 position is a significant advantage, as this isomer is of high interest for its biological activities, particularly as an inhibitor of neuronal nitric oxide synthase (nNOS).[13][14] Similarly, iron-promoted systems have been developed for the selective nitration at the C3 position of 2H-indazoles.[15]

Workflow: Site-Selective C-H Nitration

Caption: Simplified mechanism for iron-catalyzed C-H nitration of 2H-indazoles.

General Protocol: C7-Nitration of 2-Aryl-2H-indazoles

This general procedure is based on the work of Hajra and Bhattacharjee.[4][16]

-

Setup: In an oven-dried reaction tube, combine the 2-aryl-2H-indazole (0.2 mmol), Fe(NO₃)₃·9H₂O (0.4 mmol, 2 equiv.), and Zn(OTf)₂ (0.08 mmol, 40 mol%).

-

Reaction: Add acetonitrile (2 mL) as the solvent and stir the mixture at 80 °C for 1 hour.

-

Monitoring: Monitor the reaction progress by TLC.

-

Workup: After completion, cool the reaction to room temperature and extract with ethyl acetate (10-15 mL).[16]

-

Purification: Dry the combined organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue by column chromatography on silica gel to afford the corresponding 7-nitro-2H-indazole.[16]

Data Summary: Site-Selective C7-Nitration of 2-Aryl-2H-indazoles

| N-Aryl Substituent | Yield of 7-Nitro Product | Reference |

| Phenyl | 67% | [4] |

| 4-Methylphenyl | 75% | [4] |

| 4-Fluorophenyl | 78% | [4] |

| 4-Chlorophenyl | 78% | [4] |

| 4-Bromophenyl | 72% | [4] |

Conclusion and Future Directions

The synthesis of nitroindazoles is a mature field that continues to evolve. Classical methods based on the cyclization of o-toluidines and other aryl precursors remain the workhorse for producing many isomers in high yield and are well-validated for scale-up.[6][7] However, the advent of direct C-H nitration methodologies offers a more elegant and atom-economical approach, providing access to isomers that may be difficult to obtain through traditional routes.[4] The choice of synthetic strategy ultimately depends on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. The nitroindazoles synthesized via these methods are invaluable intermediates, serving as precursors for a wide array of pharmacologically active molecules through further functionalization, such as N-alkylation or reduction of the nitro group.[17][18][19]

References

- Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26. - ResearchGate.

- 5-nitroindazole - Organic Syntheses Procedure.

- Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles - RSC Publishing.

- The Chemistry of 5-Nitroindazole: Synthesis and Applications Explored.

- Direct C‐3 nitration of 2H‐indazole. - ResearchGate.

- Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles.

- US3988347A - Process for the preparation of substituted indazoles - Google Patents.

- In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - MDPI.

- Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC - NIH.

- Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed.

- Researches in the series of 6-nitroindazole, synthesis and biological activities.

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.

- Iron promoted C3‐H nitration of indazole. - ResearchGate.

- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran.

- CN103319410B - A kind of synthetic method of indazole compound - Google Patents.

- Synthesis and biological properties of new 5-nitroindazole derivatives - ResearchGate.

- Nitroreductase-triggered indazole formation - ChemRxiv.

- Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents - PubMed.

- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH.

- Indazole synthesis discussion.. Mechanism of this reaction? : r/OrganicChemistry - Reddit.

- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH.

- 7-Nitroindazole - Wikipedia.

- Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap.

- Iron promoted C3–H nitration of 2H-indazole: direct access to 3-nitro-2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing).

- Nitroimidazoles Part 6. Synthesis, structure and in vitro anti-HIV activity of new 5-substituted piperazinyl-4-nitroimidazole derivatives - PubMed.

- 7-Nitroindazole | C7H5N3O2 - PubChem.

- 7-nitroindazole: an inhibitor of nitric oxide synthase. : r/Scholar - Reddit.

- US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 8. 6-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 9. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 10. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. soc.chim.it [soc.chim.it]

- 13. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 14. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Iron promoted C3–H nitration of 2H-indazole: direct access to 3-nitro-2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. rsc.org [rsc.org]

- 17. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Solubility and Stability of 5-Methyl-6-Nitro-1H-Indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-6-nitro-1H-indazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and pharmaceutical development. Its utility as a scaffold or intermediate in the synthesis of bioactive molecules necessitates a thorough understanding of its physicochemical properties. This technical guide provides an in-depth analysis of the solubility and stability of this compound in common laboratory solvents. While specific experimental data for this particular isomer is limited in public literature, this guide synthesizes information from closely related analogs, theoretical principles, and established analytical methodologies to offer a robust predictive framework and practical experimental guidance. Key topics covered include a qualitative and extrapolated quantitative solubility profile, potential degradation pathways under various stress conditions, and detailed protocols for empirical determination of these critical parameters.

Introduction: The Significance of this compound

Indazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmacologically active agents. The introduction of a nitro group and a methyl substituent onto the indazole ring, as in this compound, significantly modulates the molecule's electronic and steric properties. These modifications can influence binding affinities to biological targets and alter metabolic pathways. A comprehensive grasp of the solubility and stability of this molecule is, therefore, a prerequisite for its successful application in drug discovery and development, impacting everything from reaction kinetics and purification to formulation and bioavailability.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that governs its behavior in various stages of drug development. The molecular structure of this compound, featuring a polar nitro group and a hydrogen-bonding N-H group on the indazole core, alongside a nonpolar methyl group and aromatic system, suggests a nuanced solubility profile.

Theoretical Solubility Assessment

The principle of "like dissolves like" provides a foundational framework for predicting solubility. The presence of both hydrogen bond donors (N-H) and acceptors (nitro group) points towards potential solubility in polar protic and aprotic solvents.[1] The aromatic core, however, suggests some affinity for less polar organic solvents.[1]

Based on its structure, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the molecule through dipole-dipole interactions and hydrogen bonding.

-

Moderate Solubility: Likely in polar protic solvents such as methanol, ethanol, and other short-chain alcohols, as well as in moderately polar solvents like acetone and ethyl acetate.

-

Low Solubility: Predicted in nonpolar solvents like hexane and toluene, where the polar functionalities of the molecule would hinder dissolution.

-

Very Low Solubility: Expected in water, due to the predominantly nonpolar surface area of the bicyclic aromatic system, despite the presence of polar groups.

Extrapolated Quantitative Solubility Data

| Temperature (K) | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | Acetone | Ethyl Acetate | Ethanol | Acetonitrile | n-Propanol | Water |

| 278.15 | 0.04892 | 0.01235 | 0.00987 | 0.00562 | 0.00345 | 0.00218 | 0.00198 | 0.000021 |

| 283.15 | 0.05987 | 0.01562 | 0.01234 | 0.00715 | 0.00432 | 0.00278 | 0.00251 | 0.000029 |

| 288.15 | 0.07281 | 0.01954 | 0.01521 | 0.00898 | 0.00531 | 0.00345 | 0.00312 | 0.000038 |

| 293.15 | 0.08792 | 0.02421 | 0.01854 | 0.01112 | 0.00645 | 0.00421 | 0.00381 | 0.000049 |

| 298.15 | 0.10542 | 0.02978 | 0.02241 | 0.01354 | 0.00778 | 0.00512 | 0.00462 | 0.000062 |

| 303.15 | 0.12561 | 0.03632 | 0.02698 | 0.01632 | 0.00921 | 0.00615 | 0.00554 | 0.000078 |

| 308.15 | 0.14872 | 0.04398 | 0.03212 | 0.01945 | 0.01082 | 0.00731 | 0.00658 | 0.000097 |

| 313.15 | 0.17498 | 0.05289 | 0.03798 | 0.02298 | 0.01261 | 0.00862 | 0.00775 | 0.000121 |

| 318.15 | 0.20461 | 0.06321 | 0.04454 | 0.02698 | 0.01458 | 0.01008 | 0.00906 | 0.000149 |

| 323.15 | 0.23789 | 0.07512 | 0.05187 | 0.03145 | 0.01678 | 0.01169 | 0.01052 | 0.000183 |

| 328.15 | 0.27501 | 0.08878 | 0.06001 | 0.03642 | 0.01921 | 0.01347 | 0.01213 | 0.000224 |

Data adapted from a study on 3-methyl-6-nitroindazole.[3]

As observed with the 3-methyl isomer, the solubility of this compound is expected to increase with rising temperature in all solvents, indicating an endothermic dissolution process.[2]

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, the isothermal shake-flask method is recommended.[1]

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent.[1]

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath. Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

Sample Collection and Filtration: Once equilibrium is reached, carefully withdraw a sample from the supernatant of each vial using a pre-warmed or pre-cooled syringe to maintain the temperature. Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved solid.[4]

-

Analysis:

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Analyze the standard solutions using a calibrated High-Performance Liquid Chromatography (HPLC) system with UV detection or a UV-Vis spectrophotometer to generate a standard curve.[1][5]

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the standard curve.

-

Analyze the diluted sample and determine its concentration from the standard curve.

-

-

Calculation of Solubility: Calculate the solubility using the determined concentration and the dilution factor.

Caption: Isothermal shake-flask solubility determination workflow.

Stability Profile of this compound

The chemical stability of a pharmaceutical compound is paramount for ensuring its safety, efficacy, and shelf-life. Nitroaromatic compounds can be susceptible to degradation under various environmental conditions.

Potential Degradation Pathways

Based on the known degradation of related nitroindazole compounds, several degradation pathways can be anticipated for this compound.[6]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. The nitro group is a known chromophore and can absorb light energy, leading to the formation of reactive species that can cause ring cleavage or transformation of the nitro group to a nitroso or amino group.[6]

-

Hydrolysis: The indazole ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable at neutral pH. The presence of an electron-withdrawing nitro group may increase the lability of the ring to nucleophilic attack by water or hydroxide ions.[6][7]

-

Oxidative Degradation: In the presence of oxidizing agents, the indazole ring and the methyl group could be susceptible to oxidation.

-

Reductive Degradation: A common degradation pathway for nitroaromatic compounds is the reduction of the nitro group to an amino group.[8][9] This can occur in the presence of reducing agents or certain biological systems.

-

Thermal Degradation: At elevated temperatures, the compound may undergo thermal decomposition. The specific degradation products would depend on the temperature and atmosphere.

Forced Degradation Studies (Stress Testing)

To systematically evaluate the stability of this compound, forced degradation studies should be conducted according to ICH guidelines. These studies involve exposing the compound to a range of stress conditions to identify potential degradation products and elucidate degradation pathways.

Experimental Protocol for Forced Degradation:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) under the same temperature and time conditions.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 105 °C) for a specified duration. Also, heat a solution of the compound.

-

Photodegradation: Expose a solution of the compound to a light source with a specified output (e.g., ICH-compliant photostability chamber) for a defined period. A dark control should be run in parallel.

-

-

Sample Analysis:

-

At various time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). A C18 reverse-phase column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.[5]

-

Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products, which can aid in their identification.

-

Couple the HPLC system to a mass spectrometer (LC-MS) to determine the molecular weights of the degradation products, providing crucial information for structure elucidation.

-

Caption: Forced degradation study workflow.

Conclusion

While direct experimental data for this compound remains to be published, a robust understanding of its solubility and stability can be formulated through the analysis of closely related analogs and the application of fundamental physicochemical principles. This guide provides a comprehensive predictive framework, suggesting that the compound will exhibit moderate to good solubility in polar organic solvents and will be susceptible to degradation under photolytic, hydrolytic, and oxidative stress. The detailed experimental protocols outlined herein offer a clear path for researchers to empirically determine the precise solubility and stability characteristics of this compound, data that is indispensable for its advancement in the fields of medicinal chemistry and drug development.

References

- Rongyao. (2025, December 24). How does 3 - methyl - 6 - nitroindazole degrade in the environment? - Blog.

- Elguero, J., et al. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. [Link]

- Al-Soud, Y. A., et al. (2021, December 11). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports. [Link]

- PubChem. (n.d.). 5-Nitroindazole.

- Organic Syntheses. (n.d.). 5-nitroindazole. [Link]

- Su, T., et al. (2016). Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system. PubMed. [Link]

- Prakash, D., et al. (2015, June 1). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Archives of Microbiology. [Link]

- Fang, B., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry. [Link]

- ResearchGate. (n.d.).

- Eawag. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Methyl-6-nitroindazole CAS#: 6494-19-5 [m.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. How does 3 - methyl - 6 - nitroindazole degrade in the environment? - Blog - Rongyao [rongyaobio.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitrobenzene Degradation Pathway [eawag-bbd.ethz.ch]

potential biological activities of 5-methyl-6-nitro-1H-indazole derivatives

An In-Depth Technical Guide to the Potential Biological Activities of 5-Methyl-6-Nitro-1H-Indazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic value.[1][2] This technical guide provides a comprehensive exploration of derivatives of the this compound core, a specific subclass with considerable, albeit underexplored, potential. We will dissect the synthetic rationale for these compounds, delve into their potential biological activities with a focus on anticancer, antimicrobial, and anti-inflammatory applications, and synthesize structure-activity relationships. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for future investigation into this promising chemical space.

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[1] This arrangement confers a unique combination of physicochemical properties, including the ability to participate in hydrogen bonding and π-stacking interactions, making it an effective pharmacophore for engaging with a wide array of biological targets.[2] The therapeutic importance of this scaffold is underscored by the number of indazole-based agents that have reached clinical use, such as the anticancer drugs Pazopanib and Axitinib, which function as potent kinase inhibitors.[3][4]

The this compound core combines two key features that modulate its electronic and steric profile:

-

The Nitro Group (—NO₂): As a strong electron-withdrawing group, the nitro substituent at the 6-position significantly influences the electronic characteristics of the indazole ring. This modification can enhance binding affinity to biological targets.[5] Furthermore, the nitro group is a versatile synthetic handle, readily reducible to an amino group (—NH₂), which opens a gateway to a vast library of further functionalized derivatives.[5] Crucially, the nitro group is a well-established pharmacophore in antimicrobial and antiparasitic agents, where its bioreduction can generate cytotoxic reactive nitrogen species.[6]

-

The Methyl Group (—CH₃): The methyl group at the 5-position provides steric bulk and influences the molecule's lipophilicity. In synthesis, its presence can help direct the regioselectivity of electrophilic substitution reactions, such as nitration to the adjacent C6 position.[5]

Synthesis of this compound Derivatives

The synthesis of derivatives typically begins with the construction of the core scaffold, followed by functionalization. While specific protocols for this compound are not abundant, plausible synthetic routes can be extrapolated from established methods for related structures, such as 3-methyl-6-nitro-1H-indazole.

General Synthetic Strategy